molecular formula C17H12N2O B8450452 6-(1H-Perimidin-2(3H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 15666-67-8

6-(1H-Perimidin-2(3H)-ylidene)cyclohexa-2,4-dien-1-one

Cat. No. B8450452
Key on ui cas rn: 15666-67-8
M. Wt: 260.29 g/mol
InChI Key: UHAFDAMLTBUFFG-UHFFFAOYSA-N
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Patent
US03980782

Procedure details

To 1,8-diaminonaphthalene (31.6 g, 0.2 mole) suspended in 200 ml absolute ethanol is added salicylaldehyde (24.4 g, 0.2 mole) and 7 g 10% palladium-on-carbon. The mixture is stirred and heated under reflux for 45 min., after which it is allowed to stand for 18 hours at ambient temperature. The mixture is then filtered and the filtrate is washed with ethanol and ether. The green solid is treated with heated dimethylformamide (charcoal) and filtered hot. The catalyst is removed from the product by filtration along with the charcoal. The yellow-orange filtrate is cooled, and upon addition of water, yields the desired product, 2-(o-hydroxyphenyl)perimidine, orange crystals, m.p. 258°-260° dec.
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[NH2:12])[CH:5]=[CH:4][CH:3]=1.[CH:13](=O)[C:14]1[C:15](=[CH:17][CH:18]=[CH:19][CH:20]=1)[OH:16]>C(O)C.[Pd]>[OH:16][C:15]1[CH:17]=[CH:18][CH:19]=[CH:20][C:14]=1[C:13]1[NH:1][C:2]2[CH:3]=[CH:4][CH:5]=[C:6]3[C:11]=2[C:10]([N:12]=1)=[CH:9][CH:8]=[CH:7]3

Inputs

Step One
Name
Quantity
31.6 g
Type
reactant
Smiles
NC1=CC=CC2=CC=CC(=C12)N
Step Two
Name
Quantity
24.4 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
7 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 45 min.
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
WASH
Type
WASH
Details
the filtrate is washed with ethanol and ether
ADDITION
Type
ADDITION
Details
The green solid is treated with heated dimethylformamide (charcoal)
FILTRATION
Type
FILTRATION
Details
filtered hot
CUSTOM
Type
CUSTOM
Details
The catalyst is removed from the product by filtration along with the charcoal
TEMPERATURE
Type
TEMPERATURE
Details
The yellow-orange filtrate is cooled
ADDITION
Type
ADDITION
Details
upon addition of water

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)C=1NC=2C=CC=C3C=CC=C(N1)C23

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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